molecular formula C9H17NO2 B1583001 Ethyl 1-piperidineacetate CAS No. 23853-10-3

Ethyl 1-piperidineacetate

Cat. No. B1583001
CAS RN: 23853-10-3
M. Wt: 171.24 g/mol
InChI Key: LXZHLNWWDDNIOJ-UHFFFAOYSA-N
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Description

Ethyl 1-piperidineacetate, commonly known as E1PA, is an organic compound with a molecular formula of C9H17NO2. It is a colorless, volatile liquid with a faint odor and is soluble in most organic solvents. E1PA is a derivative of piperidine, a cyclic amine, and has a wide range of applications in various fields such as chemistry, pharmacology, and biochemistry. It has been used in the synthesis of a variety of drugs and other compounds, and has been studied for its pharmacological effects.

Scientific Research Applications

Application in Li-ion Batteries

Ethyl 1-piperidineacetate derivatives have been studied for their application in lithium-ion batteries. In one research, 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound related to this compound, demonstrated good miscibility with carbonate solvents, making it a potential co-solvent in Li-ion batteries. This compound provided better conductivity and enhanced performance in mixed electrolytes compared to other piperidinium salts (Kim, Cho, & Shin, 2013).

Conformational Analysis in Chemistry

This compound has been the subject of conformational analysis studies, which are vital for understanding the structure and properties of chemical compounds. In one study, 1-piperidineacetic acid was synthesized and analyzed using X-ray diffraction and FTIR, providing insights into its molecular structure and stability (Dega-Szafran et al., 2002).

Potential in Anticancer Research

This compound derivatives have been evaluated for their potential as anticancer agents. A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which showed promising results in inhibiting cancer cell growth, indicating a potential avenue for anticancer drug development (Rehman et al., 2018).

Role in Organic Synthesis

This compound and its derivatives are also important in the field of organic synthesis. For instance, cyclic sulfamidates, which can be derived from this compound, have been used as precursors for creating alkylidenated pyrrolidines and piperidines, compounds that are crucial in synthesizing heterocyclic beta-amino acid derivatives (Bower, Szeto, & Gallagher, 2007).

Enhancement of Drug Bioavailability

This compound derivatives have been explored for enhancing the bioavailability of drugs. For example, a piperine analogue significantly improved the bioavailability of etoposide, a cancer drug, suggesting its potential in drug delivery and pharmacokinetics (Najar et al., 2011).

Mechanism of Action

Target of Action

Ethyl 1-piperidineacetate is an α-amino acid ethyl ester derivative It has been used as a reactant for the synthesis of various compounds, including nicotinic acid receptor agonists .

Mode of Action

It is known that the compound can undergo thermal decomposition in the gas phase to produce the corresponding α-amino acid derivative and ethylene . This suggests that this compound may interact with its targets through a similar decomposition or transformation process.

Biochemical Pathways

Piperidine derivatives, which include this compound, have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .

Pharmacokinetics

The compound is a liquid at room temperature, with a density of 0984 g/mL at 25 °C . This could potentially influence its absorption and distribution within the body.

Result of Action

Given its use in the synthesis of nicotinic acid receptor agonists , it may contribute to the therapeutic effects of these compounds, potentially influencing cellular signaling and function.

Action Environment

The action of this compound may be influenced by environmental factors such as temperature and pressure. For instance, the kinetics of its gas-phase decomposition to the corresponding α-amino acid derivative and ethylene has been studied over the temperature range of 360-430°C and pressure range of 26-86Torr . This suggests that the compound’s action, efficacy, and stability could be affected by such environmental conditions.

Biochemical Analysis

Biochemical Properties

Ethyl 1-piperidineacetate plays a significant role in biochemical reactions. It is involved in the synthesis of nicotinic acid receptor agonists, which are used for the treatment of dyslipidemia . Additionally, it is a reactant in the synthesis of 1-alkylcyclanols with side chain functions and benzhydrylamides for pharmacochemical studies . The compound interacts with various enzymes and proteins, including those involved in elimination reactions and hydrogenation of esters to alcohols . These interactions are crucial for its role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions. Additionally, it can alter gene expression, which may result in modifications to cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The thermal decomposition of this compound in the gas phase has been studied using ab initio theoretical methods, providing insights into its molecular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been investigated, revealing that it undergoes thermal decomposition to the corresponding α-amino acid derivative and ethylene over a temperature range of 360-430°C . These studies provide valuable information on the long-term effects of this compound on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is essential for elucidating the compound’s effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studying the subcellular localization of this compound provides insights into its role in various cellular processes.

properties

IUPAC Name

ethyl 2-piperidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZHLNWWDDNIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349188
Record name Ethyl 1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23853-10-3
Record name 1-Piperidineacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23853-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-piperidineacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidineacetic acid, ethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of piperidine (3.4 g, 40.7 mmol, 1.0 eq) in DMF were added K2CO3 (14 g, 101.0 mmol, 2.5 eq.) and ethyl 2-chloroacetate (4.83 ml, 48.9 mmol, 1.2 eq). The mixture was stirred at RT for 16 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to give the product in 72% yield (5 g). LC-MS (ESI): Calculated mass: 171.1; Observed mass 172.3 [M+H]+ (rt: 0.1 min).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Piperidine(1.87 ml, 18.9 mmol) was added dropwise to a solution of ethyl bromoacetate(1 ml, 9.0 mmol) in benzene(9 ml), stirred for 2 hours at a room temperature, diluted with ethyl ether, washed with saturated NaCl solution. The separated organic layer was dried over anhydrous sodium sulfate and concentrated under a reduced pressure to give 1.26 g of the titled compound. (Yield 81.8%)
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81.8%

Synthesis routes and methods III

Procedure details

To a solution of bromoethylacetate, 3.3 g (30.0 mmol) in 100 mL of tetrahydrofuran was added 4.2 mL (30.0 mmol) of Et3N and 9 mL (90.0 mmol) of piperidine. The reaction mixture stirred overnight at rt. and was concentrated to dryness. The residue was partitioned between chloroform and saturated aqueous NaHCO3. The mixture was washed with saturated NaHCO3, washed with brine, dried over Na2SO4, filtered and concentrated to dryness to give 4.6 g (89%) of the desired product as a tan oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods IV

Procedure details

The reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available ethyl-2-pyridylacetate (4.00 g; 24.5 mmol). This gave ethyl 2-piperidinylacetate (2.41 g) as a light yellow oil without further purification. MS m/z (positive ion) 172 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Ethyl bromoacetate (8.5 g, 50.9 mmol) was added dropwise to a stirred solution of piperidine (4.3 g, 50.5 mmol) and triethylamine (5.5 g, 54.4 mmol) in chloroform (20 ml) at such a rate as to maintain a gentle reflux. After the addition was complete stirring was continued for 2 hours and the reaction mixture washed with water (20 m×3). The choroform layer was dried (MgSO4) filtered and the solvent evaporated to leave a yellow oil. This oil was passed through a short column of silica eluting with a CH2Cl2/Pet Ether 40:60 mixture (1:1). Removal of the solvent from the resulting solution gave the required product as a pale yellow oil (Yield 5.5 g,64%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 Pet Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-piperidineacetate
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Ethyl 1-piperidineacetate
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Ethyl 1-piperidineacetate
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Ethyl 1-piperidineacetate

Q & A

Q1: What happens when Ethyl 1-piperidineacetate is heated in the gas phase?

A1: When heated in the gas phase, this compound undergoes a two-step thermal decomposition process [, ]:

  1. Elimination: The molecule undergoes a unimolecular, homogeneous elimination reaction. This involves a six-membered cyclic transition state, leading to the formation of ethylene and 1-piperidineacetic acid. [, ]
  2. Decarboxylation: The 1-piperidineacetic acid, being highly unstable at these temperatures, rapidly decarboxylates. This process, assumed to involve a five-membered cyclic transition state, yields piperidine and carbon dioxide. [, ]

Q2: How well does the theoretical model predict the experimental results for this compound decomposition?

A2: The theoretical study, employing ab initio methods at the HF/6-31G(d) and MP2/6-311+G(2d,p)//MP2/6-31G(d) levels, demonstrated excellent agreement with the experimental kinetic parameters for the thermal decomposition of this compound. [] This confirms the accuracy of the proposed two-step mechanism involving ethylene and carbon dioxide elimination. [] The theoretical calculations provided valuable insights into the transition state structures, bond breaking/forming processes, and reaction synchronicity. []

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